
(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol typically involves the difluoromethylation of heterocycles via a radical process. This method is highly valued for its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The scalability of these methods is crucial for meeting the demands of various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials, where its fluorine content imparts desirable properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol involves its interaction with specific molecular targets and pathways. The presence of the difluorophenyl group enhances its ability to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol include other difluoromethylated heterocycles and fluorine-containing organic molecules. These compounds share some chemical properties but differ in their specific structures and reactivity.
Uniqueness
What sets this compound apart is its unique combination of a difluorophenyl group and a propenol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Eigenschaften
IUPAC Name |
3-(3,5-difluorophenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHGWDPLZTILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
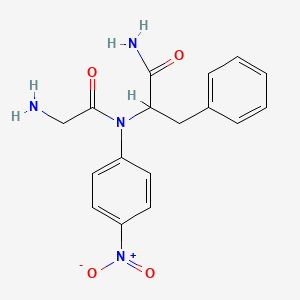
![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
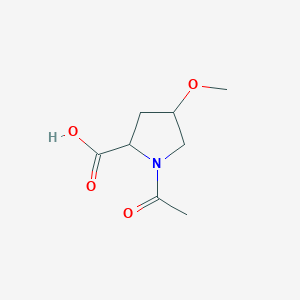
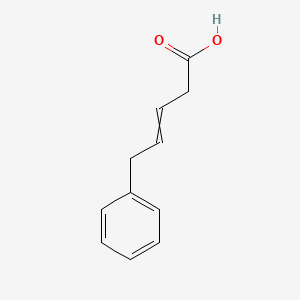
![3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide](/img/structure/B12435513.png)


![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
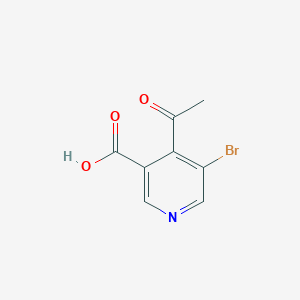
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)
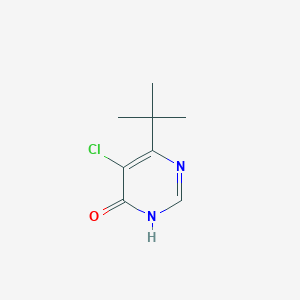
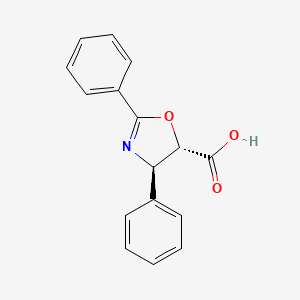

![(2S)-2-[(2R)-2-[(tert-butoxycarbonyl)amino]propanamido]propanoic acid](/img/structure/B12435563.png)
